molecular formula C26H34O3 B1583310 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate CAS No. 61167-58-6

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate

Cat. No. B1583310
CAS RN: 61167-58-6
M. Wt: 394.5 g/mol
InChI Key: IORUEKDKNHHQAL-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (2TB6B2HMBA4MP) is a synthetic acrylate monomer used in the production of acrylic polymers resins. It is a synthetic ester of acrylic acid and 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol (2TB6B2HMBA4MP). The 2TB6B2HMBA4MP monomer is widely used in the production of high-performance acrylic polymers resins. It is a versatile monomer that can be used to produce a variety of acrylic polymers resins with different properties and performance characteristics.

Scientific Research Applications

Thermal Stabilization of Polymers

2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, also known as Sumilizer GM, has been identified as an effective stabilizer for butadiene polymers. It demonstrates unique bifunctional stabilization mechanisms, particularly in oxygen-free environments. This compound facilitates polymer radical trapping through its acrylate group, followed by rapid hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, leading to the formation of stable phenoxyl radicals. This stabilizing action is crucial for preventing thermal degradation of polymers (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Improved Thermal Stability in Different Environments

Further research indicates that this compound, when mixed with other materials like acrylonitrile butadiene styrene (ABS), enhances yellowing resistance and thermal stability. It acts effectively on free radicals, blocking oxidative degradation processes, which is beneficial in various thermal environments. This insight provides valuable guidance for industrial applications aiming to improve material stability (Wang, Chen, Lan, Li, Lu, & Wu, 2019).

Synthesis and Green Chemistry Applications

Research in green chemistry has led to the development of new synthetic antioxidants based on this compound. These efforts aim to improve yields and purity through environmentally friendly synthesis methods, offering new approaches to the production of antioxidants for various applications (Guo, Tong, Xin, Yu, & Ning, 2020).

Antioxidative Behavior in Rubber

The compound has also been explored for its antioxidative behavior in natural rubber. By functionalizing nanosilica with this antioxidant, researchers have enhanced its dispersion in rubber and improved its resistance to migration and extractability. This application contributes to the increased tensile strength and aging resistance of rubber, demonstrating the compound's versatility and effectiveness in materials science (Li, Liang, Li, Wu, Lai, Guo, & Zeng, 2017).

properties

IUPAC Name

[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-10-22(27)29-24-19(12-17(3)14-21(24)26(7,8)9)15-18-11-16(2)13-20(23(18)28)25(4,5)6/h10-14,28H,1,15H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORUEKDKNHHQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052282
Record name 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate

CAS RN

61167-58-6
Record name 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl ester
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Record name 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl acrylate
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Record name 2-TERT-BUTYL-6-(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENYL ACRYLATE
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Synthesis routes and methods I

Procedure details

To a 500-ml four-necked flask equipped with a thermometer, stirring apparatus, condenser and dropping funnel were added 82.0 g (0.241 mole) of 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 200 g of toluene and 23.9 g (0.290 mole) of triethylamine. After replacing the air in the container with nitrogen, 25 g (0.276 mole) of acryloyl chloride was added dropwise with stirring. After completion of the dropwise addition, stirring was continued for 1 hour, excess triethylamine was neutralized with a dilute hydrochloric acid and the formed triethylamine hydrochloride was then removed by washing with water. Toluene was then removed by evaporation from the toluene layer after completion of the washing, and the residue obtained was recrystallized from 20 g of n-hexane to obtain 90.0 g of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate as a white crystal. Melting point, 132°-134° C. Yield, 95%.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the same flask as used in Example 1 were added 340.51 g (1.0 mole) of 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 72.06 g (1.0 mole) of acrylic acid, 400 g of n-heptane and 212.5 g (2.10 moles) of triethylamine. After replacing the air in the container with nitrogen, 200.7 g (0.70 mole) of phosphorus oxybromide was added dropwise with stirring. After completion of the dropwise addition, the reaction solution was kept at 80° C. for 1 hour. Thereafter, 500 g of water was added, and after cooling to room temperature, the deposited product was filtered off. The product obtained was washed with water until the washing became neutral to obtain 379.6 g of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate as a white crystal. Melting point, 132°-134° C. Yield, 96%.
Quantity
340.51 g
Type
reactant
Reaction Step One
Quantity
72.06 g
Type
reactant
Reaction Step One
Quantity
212.5 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
200.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 2-liter four-necked flask equipped with a thermometer, stirring apparatus, condenser and dropping funnel were added 340.51 g (1.0 mole) of 2,2'-methylenebis(6-tert-butyl-4-methylphenol), 72.06 g (1.0 mole) of acrylic acid, 500 g of toluene and 209.47 g (2.07 moles) of triethylamine. After replacing the air in the container with nitrogen, 105.8 g (0.69 mole) of phosphorus oxychloride was added dropwise with stirring. After completion of the dropwise addition, the reaction solution was kept at 80° C. for 1 hour. Thereafter, the organic layer was washed with water until it became neutral, and toluene was removed under reduced pressure. The residue was then recrystallized from n-hexane to obtain 374.8 g of a white crystalline 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate having a melting point of 132° to 134° C. Yield, 95%.
Quantity
340.51 g
Type
reactant
Reaction Step One
Quantity
72.06 g
Type
reactant
Reaction Step One
Quantity
209.47 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
105.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
Reactant of Route 2
Reactant of Route 2
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
Reactant of Route 3
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
Reactant of Route 4
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
Reactant of Route 5
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate
Reactant of Route 6
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate

Citations

For This Compound
24
Citations
S Yachigo, K Ida, M Sasaki, K Inoue… - Polymer degradation and …, 1993 - Elsevier
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM, Sumilizer® GM) is known as an effective thermal stabilizer which protects polymers against thermal …
Number of citations: 32 www.sciencedirect.com
S Yachigo, M Sasaki, Y Takahashi, F Kojima… - … degradation and stability, 1988 - Elsevier
2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (Sumilizer GM) is shown to be a very effective stabiliser for thermal degradation of butadiene type …
Number of citations: 47 www.sciencedirect.com
Y Wang, M Chen, M Lan, Z Li, S Lu, G Wu - Polymers, 2019 - mdpi.com
A stabilizer called 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM) was mixed in acrylonitrile butadiene styrene (ABS) with the same amount of 9-bis(…
Number of citations: 9 www.mdpi.com
S Yachigo, F Kojima, M Sasaki, K Ida, S Tanaka… - … degradation and stability, 1992 - Elsevier
By a model accelerated oxidative reaction and product analysis, 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (Sumilizer® GM) was found to give a …
Number of citations: 25 www.sciencedirect.com
S Yachigo, M Sasaki, K Ida, K Inoue, S Tanaka… - … degradation and stability, 1993 - Elsevier
2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM, Sumilizer® GM) is known as an effective thermal stabilizer for butadiene type polymers especially …
Number of citations: 21 www.sciencedirect.com
K Degawa, A Matsumoto - Chemistry Letters, 2019 - journal.csj.jp
To clarify the induction and retardation effects of 3,4-dihydroxystyrene (2HSt) during radical polymerization, 2HSt was copolymerized with styrene, n-butyl acrylate, vinyl acetate, and N-(…
Number of citations: 6 www.journal.csj.jp
O Brede, H Orthner, V Zubarev… - The Journal of Physical …, 1996 - ACS Publications
The radical cations of several preferably sterically hindered phenols have been observed through the radiation-induced electron transfer from the phenol (ArOH) to the parent cations of …
Number of citations: 103 pubs.acs.org
S Ata, S Tomonoh, T Yamda, K Hata - Polymer, 2017 - Elsevier
Rubber is an excellent material, but its usage has been limited due to its low heat-resistance. In a high-temperature environment, rubber decomposes due to the heat radicals generated …
Number of citations: 27 www.sciencedirect.com
B Yamada, DG Westmoreland, S Kobatake… - Progress in polymer …, 1999 - Elsevier
Radical polymerization, a typical chain reaction involving a short-lived and highly reactive propagating radical as the chain carrier, has been studied by various ESR spectroscopic …
Number of citations: 117 www.sciencedirect.com
S Aoki, A Fukui - Polymer journal, 1998 - nature.com
The thermal degradation of a polymer blend composed of polystyrene (PSt) and poly (itaconic acid) derivatives was investigated by thermogravimetry (TG) in a nitrogen atmosphere. …
Number of citations: 5 www.nature.com

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